4-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]morpholine is a morpholine derivative that acts as an α1-adrenoceptor antagonist. [] It has been investigated for its potential in treating various conditions, including hypertension and metabolic syndrome. [] Research has focused on its anti-inflammatory properties, particularly in adipose tissue. []
The synthesis of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine, specifically the radiolabeled version ([14C]reboxetine), is a two-step process: []
This synthesis achieved a radiochemical purity of 98% and a specific radioactivity of 988 MBq/mmol, with an overall radiochemical yield of 57.5%. []
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine functions as a non-quinazoline α1-adrenoceptor antagonist. [] Its mechanism of action involves:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0